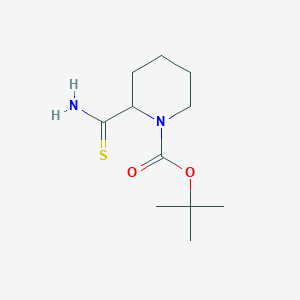

Tert-butyl 2-carbamothioylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-7-5-4-6-8(13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZRMIGDZLTJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464437 | |

| Record name | Tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569348-09-0 | |

| Record name | Tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tert-butyl 2-carbamothioylpiperidine-1-carboxylate structure elucidation"

An in-depth technical guide on the core of: Tert-butyl 2-carbamothioylpiperidine-1-carboxylate Structure Elucidation

This guide presents a comprehensive, multi-faceted strategy for the definitive structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere checklist of analytical techniques. Instead, it details an integrated and self-validating workflow, emphasizing the causal logic behind experimental choices to construct an unassailable structural proof.

Strategic Imperative: The Rationale for Rigorous Elucidation

In the landscape of modern medicinal chemistry, this compound serves as a valuable heterocyclic building block. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a piperidine scaffold, and a primary thioamide, presents a unique combination of functionalities. The presence of a chiral center at the 2-position of the piperidine ring further elevates the need for absolute structural confirmation, as stereochemistry is inextricably linked to biological activity. Ambiguity is not an option; therefore, a synergistic application of orthogonal analytical techniques is required. Our strategy is built on the foundational pillars of Mass Spectrometry (MS) for molecular weight and fragmentation, Infrared (IR) Spectroscopy for functional group identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for establishing the precise atomic connectivity.

Elucidation Workflow: An Integrated Analytical Approach

The core of our strategy is to use each analytical technique to corroborate the findings of the others, creating a network of evidence that converges on a single, unambiguous structure.

Caption: Key fragmentation pathways of the Boc group in MS.

Infrared Spectroscopy: Fingerprinting the Functional Groups

Expertise & Causality: FTIR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. The selection of Attenuated Total Reflectance (ATR) as the sampling technique is deliberate; it requires minimal sample preparation and is suitable for powders or oils, ensuring data is collected on the neat compound.

Experimental Protocol: FTIR-ATR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| 3300 - 3100 | Medium, Broad | N-H Stretch | Confirms the primary thioamide (-CSNH₂) group. |

| 2975, 2870 | Strong | C-H Stretch | Aliphatic C-H from piperidine and Boc groups. |

| ~1690 | Strong, Sharp | C=O Stretch | Definitive evidence of the carbamate carbonyl in the Boc group. [1] |

| 1500 - 1600 | Medium | Thioamide I Band | A mixed vibration with C-N stretch and N-H bend character. [2] |

| 1120 - 1170 | Strong | C-O Stretch | Carbamate C-O single bond stretch. |

| 600 - 800 | Medium | Thioamide G Band | Vibration with significant C=S stretching character. [2] |

The strong carbonyl peak around 1690 cm⁻¹ is a crucial anchor point, confirming the Boc group, while the combination of N-H stretches and the lower frequency thioamide bands validates the -CSNH₂ moiety. [1][2]

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing the definitive carbon-hydrogen framework. ¹H NMR quantifies protons and shows their electronic environment and coupling, while ¹³C NMR identifies all unique carbon atoms. The thioamide carbonyl carbon is particularly diagnostic due to its unique chemical shift. 2D NMR experiments (COSY, HSQC) are not optional; they are essential for establishing direct connectivity and building the final, validated structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Acquire a ¹H-¹H COSY spectrum to establish proton-proton couplings and a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

Expected Data & Interpretation:

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 - 8.5 | Broad Singlet | 2H | Thioamide NH ₂ |

| ~4.5 - 5.0 | Multiplet | 1H | CH at position 2 of piperidine |

| ~2.8 - 4.2 | Multiplets | 2H | Axial/Equatorial CH ₂ at position 6 |

| ~1.4 - 2.0 | Multiplets | 6H | CH ₂ at positions 3, 4, 5 |

| ~1.45 | Singlet | 9H | tert-Butyl -C(CH ₃)₃ [1][3]|

¹³C NMR (126 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment | Significance |

|---|---|---|

| ~205 | C =S | Unambiguous confirmation of the thioamide group. [4] |

| ~155 | C =O (Carbamate) | Confirms the Boc carbonyl. [1][3] |

| ~80 | -C (CH₃)₃ (Quaternary) | Confirms the Boc quaternary carbon. [1][3][5] |

| ~50-60 | C -2 (Piperidine) | Carbon adjacent to the thioamide. |

| ~20-45 | Other Piperidine C H₂ | Aliphatic carbons of the ring. |

| ~28.5 | -C(C H₃)₃ | Confirms the Boc methyl carbons. [1][3][5]|

Caption: Key 2D NMR correlations for structural assignment.

Conclusion: The Convergent Structural Proof

The structural elucidation of this compound is achieved not by a single piece of data, but by the convergence of all analytical evidence.

-

Mass Spectrometry confirms the elemental composition C₁₁H₂₀N₂O₂S and provides definitive fragmentation evidence for the Boc group.

-

Infrared Spectroscopy validates the presence of all key functional groups: the thioamide (N-H, C=S associated bands) and the Boc-carbamate (C=O).

-

NMR Spectroscopy provides the final, irrefutable proof. The highly deshielded ¹³C signal at ~205 ppm is uniquely characteristic of the thioamide carbon. [4]¹H and 2D NMR data then piece together the piperidine ring and confirm the placement of the thioamide at the C2 position, completing the puzzle.

This integrated approach ensures a self-validating system where each result is cross-checked by an orthogonal technique, leading to the unambiguous and confident assignment of the structure.

References

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

-

Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Macmillan Group. (n.d.). Supplementary Information. Princeton University. [Link]

-

Prabavathi, N., & Nilufer, A. (2015). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry, 8(1), 38-42. [Link]

-

Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3657-3670. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Supporting Information. (n.d.). Synfacts. [Link]

-

Wolf, C. E., et al. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Journal of Analytical Toxicology, 37(9), 673-678. [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 2-carbamothioylpiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of tert-butyl 2-carbamothioylpiperidine-1-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the absence of extensive experimental data in publicly available literature, this document serves as a predictive and methodological resource. It outlines the predicted properties based on its chemical structure and furnishes detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and application of novel chemical entities.

Introduction and Molecular Overview

This compound (Figure 1) is a bifunctional molecule featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a C2-substituted thioamide (carbamothioyl) group. The Boc protecting group is a common motif in organic synthesis, enhancing lipophilicity and modulating the reactivity of the piperidine nitrogen. The thioamide functionality is a bioisostere of an amide and can exhibit unique biological activities and pharmacokinetic profiles. A thorough understanding of its physicochemical properties is paramount for its rational development in any chemical or biological system.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, derived from computational predictions. These values serve as a baseline for experimental verification.

| Property | Predicted Value | Source |

| Molecular Formula | C11H20N2O2S | PubChem[1] |

| Molecular Weight | 244.35 g/mol | PubChem[1] |

| XlogP | 1.5 | PubChem[1] |

| Monoisotopic Mass | 244.12454 Da | PubChem[1] |

Lipophilicity: Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a critical determinant of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A positive LogP value indicates a preference for a lipid environment (lipophilic), while a negative value signifies a preference for an aqueous environment (hydrophilic).[2][3] The predicted XlogP of 1.5 suggests that this compound is moderately lipophilic.[1]

Experimental Determination of LogP: Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the LogP of a compound.[2]

Protocol:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol. The aqueous phase should be a suitable buffer, for instance, a phosphate buffer at pH 7.4, to mimic physiological conditions.

-

Sample Preparation: Accurately weigh the compound and dissolve it in the n-octanol phase to a known concentration.

-

Partitioning: Combine equal volumes of the n-octanol solution and the water phase in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases. Subsequently, allow the phases to separate completely.

-

Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[2]

Causality Behind Experimental Choices:

-

pH 7.4 Buffer: This is chosen to mimic the physiological pH of blood, providing a more biologically relevant LogP value.

-

HPLC-UV: This is a sensitive and quantitative method suitable for determining the concentration of organic molecules in complex matrices.

Caption: Workflow for LogP determination via the shake-flask method.

Acidity and Basicity: pKa Determination

The pKa value(s) of a compound are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The structure of this compound contains a thioamide group, which can exhibit weak acidic or basic properties, and the piperidine nitrogen, which is part of a carbamate and thus significantly less basic than a free amine.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[4][5] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added.

Protocol:

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[6] Specifically, the pH at the half-equivalence point is equal to the pKa.[6]

Causality Behind Experimental Choices:

-

Co-solvent: For compounds with limited aqueous solubility, a co-solvent is necessary to achieve a sufficient concentration for accurate measurement.

-

Thermostatted Vessel: The pKa is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Features:

-

A singlet integrating to 9 protons for the tert-butyl group.

-

A series of multiplets in the aliphatic region corresponding to the piperidine ring protons.

-

Broad signals for the thioamide NH₂ protons.

Expected ¹³C NMR Features:

-

A signal for the quaternary carbon of the tert-butyl group.

-

Signals for the methyl carbons of the tert-butyl group.

-

Signals corresponding to the carbons of the piperidine ring.

-

A signal for the carbamate carbonyl carbon.

-

A downfield signal for the thioamide carbon (C=S).

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

-

N-H stretch: Around 3300-3100 cm⁻¹ for the thioamide NH₂.

-

C-H stretch: Around 3000-2850 cm⁻¹ for the aliphatic C-H bonds.

-

C=O stretch: A strong absorption around 1690 cm⁻¹ for the carbamate carbonyl.

-

C=S stretch: A weaker absorption in the range of 1200-1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass.

Expected Mass Spectrum:

-

A molecular ion peak ([M]⁺) or, more likely, a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

-

Characteristic fragmentation patterns, such as the loss of the tert-butyl group or the Boc group. Predicted collision cross section values for various adducts can be found in the PubChem database for this compound.[1]

Thermal Properties

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.

Experimental Determination:

The melting point can be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Thermal Stability

Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the compound. TGA measures the change in mass of a sample as a function of temperature. This can reveal the decomposition temperature of the compound.

Conclusion

This technical guide provides a comprehensive roadmap for the physicochemical characterization of this compound. By following the detailed experimental protocols outlined herein, researchers can obtain the critical data necessary to understand the behavior of this molecule in various chemical and biological systems. The synthesis of empirical data to complement these predictive and methodological guidelines will be invaluable for advancing its potential applications in drug discovery and development.

References

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

van der Water, B. E., & Schoonen, W. G. (2017). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? YouTube. Retrieved from [Link]

-

PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. Retrieved from [Link]

-

Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]

-

Li, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Stasiewicz, M., & Mulawa, K. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C11H20N2O2S) [pubchemlite.lcsb.uni.lu]

- 2. acdlabs.com [acdlabs.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. youtube.com [youtube.com]

- 6. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

"tert-butyl 2-carbamothioylpiperidine-1-carboxylate CAS number"

An In-depth Technical Guide to tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Given the compound's nature as a non-commercial research chemical, this document focuses on its synthesis, characterization, and potential applications, providing a framework for its use in a research and development setting.

Chemical Identity and Nomenclature

This compound is a piperidine derivative featuring two key functional groups: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a thioamide (carbamothioyl) group at the 2-position. The Boc group enhances solubility in organic solvents and modulates the reactivity of the piperidine nitrogen, making it a staple in modern organic synthesis. The thioamide functionality is a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles.[1]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₂₀N₂O₂S |

| Molecular Weight | 244.35 g/mol |

| Common Synonyms | N-Boc-2-piperidinecarbothioamide, 1-Boc-piperidine-2-carbothioamide |

| CAS Number | Ambiguous; Not definitively assigned in public databases. |

It is critical to note that a definitive CAS number for this compound is not consistently reported in major chemical databases. While some sources have associated it with CAS 1375069-37-6, this number is more frequently and authoritatively linked to an entirely different molecule, 3-methoxypyridazin-4-amine hydrochloride.[2][3] Researchers should therefore rely on structural characterization data rather than a CAS number for identification.

Synthesis and Purification

The most direct and logical synthetic route to this compound is the conversion of its corresponding nitrile precursor, tert-butyl 2-cyanopiperidine-1-carboxylate. The transformation of nitriles into primary thioamides is a well-established reaction in organic chemistry.[4][5] Several methods exist, often involving a source of hydrogen sulfide under basic or acid-catalyzed conditions.[1][6]

Workflow for Synthesis

The following diagram outlines a typical laboratory-scale synthesis.

Caption: General workflow for the synthesis of the target thioamide.

Detailed Experimental Protocol

Causality: This protocol is adapted from general procedures for thioamide synthesis from nitriles.[6][7] Pyridine is often used as a base catalyst and solvent. The use of an aqueous workup is necessary to remove inorganic salts and the polar solvent before purification. Column chromatography is the standard method for purifying compounds of this polarity.

-

Preparation : In a well-ventilated fume hood, dissolve tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as pyridine or a mixture of methanol/water (approx. 0.2 M concentration).

-

Thionation : To the stirred solution, add a source of sulfide. This can be achieved by bubbling hydrogen sulfide gas through the solution at a slow rate or by adding sodium hydrosulfide (NaSH) hydrate (approx. 2-3 eq).[1]

-

Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot is consumed.

-

Aqueous Workup : Upon completion, pour the reaction mixture into water. If pyridine was used, it may be necessary to acidify slightly with dilute HCl to neutralize the base before extraction.

-

Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

-

Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic and Physical Properties (Predicted)

As this compound is not commercially available, experimental data is scarce. However, its expected spectroscopic signatures can be predicted based on its structure. These data are crucial for confirming the identity and purity of the synthesized material.

| Property | Expected Value/Observation |

| Appearance | White to pale yellow solid |

| ¹H NMR | Signals corresponding to the tert-butyl group (~1.5 ppm, singlet, 9H), piperidine ring protons (complex multiplets, 1.5-4.5 ppm, 9H), and two broad signals for the -NH₂ protons of the thioamide (variable, 7-9 ppm, 2H). |

| ¹³C NMR | Resonances for the tert-butyl methyls (~28 ppm) and quaternary carbon (~80 ppm), piperidine ring carbons (20-60 ppm), and the characteristic C=S carbon (~200 ppm). |

| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300-3100 cm⁻¹), C-H stretching (~2900 cm⁻¹), the Boc C=O stretch (~1680 cm⁻¹), and the C=S thioamide band (~1300-1400 cm⁻¹). |

| Mass Spectrometry | Expected [M+H]⁺ peak at m/z = 245.13. |

Applications in Research and Drug Discovery

The true value of this compound lies in its utility as a versatile building block for more complex molecules, particularly in the field of drug discovery.[8]

Role as a Synthetic Intermediate

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[9] The N-Boc protecting group allows for selective chemical manipulations at other positions before its simple removal under acidic conditions.[10]

The primary thioamide group is a key functional handle for constructing heterocyclic systems. For example, it can readily undergo Hantzsch-type reactions with α-haloketones to form substituted thiazoles, another important pharmacophore.[1]

Caption: Potential synthetic utility in drug discovery.

Potential in Target-Oriented Synthesis

The development of novel therapeutics often requires the synthesis of complex molecular architectures.[11][12] Intermediates like this compound provide researchers with a starting point for constructing libraries of compounds for screening against biological targets such as G protein-coupled receptors (GPCRs) or enzymes.[13] The specific stereochemistry at the 2-position can also be controlled by starting with an enantiomerically pure cyanopiperidine, allowing for the synthesis of chiral drug candidates.

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it must be handled with the standard precautions for a new chemical entity of unknown toxicity.

-

Engineering Controls : Handle only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Avoid inhalation of dust and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable, albeit not commercially cataloged, chemical intermediate. Its synthesis from the corresponding nitrile is straightforward, and its structure contains key functional groups—the N-Boc protected piperidine and the primary thioamide—that make it a potent building block for medicinal chemistry and drug discovery. The lack of a definitive CAS number underscores the importance of rigorous analytical characterization (NMR, MS, IR) to confirm its identity after synthesis. This guide provides the necessary foundational knowledge for researchers to synthesize, verify, and utilize this compound in their research endeavors.

References

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

- Ranu, B. C., & Chattopadhyay, K. (2007). A New Method for Converting Nitriles into Primary Thioamides. Synthesis, 2007(01), 79-81. (Note: While the search result provides the abstract title and keywords, the specific journal and authors may vary for the full text of similar methods).

-

ResearchGate. (n.d.). Transformation of nitrile into thioamide. [Diagram]. Retrieved from [Link]

-

American Chemical Society. (1960). Chemists Find General Thioamide Synthesis. C&EN Global Enterprise, 38(25), 44-45. Retrieved from [Link]

-

Taylor & Francis Online. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Retrieved from [Link]

-

Alichem. (n.d.). 3-methoxypyridazin-4-amine hydrochloride | 1375069-37-6. Retrieved from [Link]

-

CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 62B(5), 629-635. Retrieved from [Link]

-

PharmaTutor. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 1375069-37-6 | 3-Methoxypyridazin-4-aMine, HCl. Retrieved from [Link]

-

Michel, R. (2008). Defining drug targets in yeast haploinsufficiency screens: application to human translational pharmacology. Science Signaling, 1(34), pt5. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

Liu, Y., et al. (2025). Drug discovery through biophysical techniques: Methods and applications. Pharmacology & Therapeutics, 108947. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

Hauser, A. S., et al. (2025). GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. Retrieved from [Link]

-

Hanke, N., et al. (2025). A Comprehensive CYP2D6 Drug-Drug-Gene Interaction Network for Application in Precision Dosing and Drug Development. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 3-methoxypyridazin-4-amine hydrochloride | 1375069-37-6 [sigmaaldrich.com]

- 3. arctomsci.com [arctomsci.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Thioamide synthesis by thionation [organic-chemistry.org]

- 8. Drug discovery through biophysical techniques: Methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. jgtps.com [jgtps.com]

- 11. GPCR drug discovery: new agents, targets and indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comprehensive CYP2D6 Drug-Drug-Gene Interaction Network for Application in Precision Dosing and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Defining drug targets in yeast haploinsufficiency screens: application to human translational pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Preclinical Development Plan for tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate*

A Technical Guide for Drug Discovery & Development Professionals

Abstract

Tert-butyl 2-carbamothioylpiperidine-1-carboxylate is a novel small molecule with structural motifs—a piperidine scaffold and a thioamide functional group—that are prevalent in numerous biologically active compounds. [1][2][3]The piperidine ring is a "privileged scaffold" in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties. [4][5]The thioamide group, an isostere of the amide bond, can significantly modulate a molecule's biological activity, target interaction, and metabolic stability. [2][3]This document outlines a comprehensive, prospective preclinical development plan to systematically investigate the biological activity of this compound. It details a strategic workflow encompassing synthesis, in silico analysis, a multi-tiered in vitro screening cascade, and mechanism of action studies. This guide is intended to serve as a blueprint for researchers and drug development professionals for the initial exploration of novel chemical entities.

Introduction and Rationale

The confluence of a piperidine core and a thioamide functional group in this compound presents a compelling case for its investigation as a potential therapeutic agent. The piperidine scaffold is a cornerstone of modern medicinal chemistry, found in drugs targeting a wide array of conditions, including cancer and central nervous system disorders. [4][6]Its conformational flexibility and the basicity of the nitrogen atom allow for precise tuning of drug-like properties. [1] The thioamide group offers unique chemical properties compared to its amide analogue, including a higher propensity for hydrogen bond donation and altered steric and electronic profiles. [3]This can lead to enhanced target affinity and selectivity. [2]Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. [3][7]Given these characteristics, we hypothesize that this compound may exhibit valuable biological activity, potentially as an enzyme inhibitor. This guide provides a structured, hypothesis-driven approach to exploring this potential.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from the commercially available N-Boc-2-cyanopiperidine.

Step 1: Synthesis of N-Boc-2-cyanopiperidine This intermediate can be synthesized from 2-cyanopiperidine via protection of the secondary amine with di-tert-butyl dicarbonate (Boc)₂O.

Step 2: Conversion of Nitrile to Thioamide The nitrile group of N-Boc-2-cyanopiperidine can be converted to a primary thioamide using various established methods. A common approach involves the reaction with a sulfur source such as hydrogen sulfide (H₂S) in the presence of a base, or using Lawesson's reagent.

Figure 3: Decision tree for determining the mode of enzyme inhibition.

3.3.3. Cellular Activity: Cell Viability/Cytotoxicity Assay

To assess the compound's effect on cells, a viability assay such as the MTT assay will be conducted. Th[8][9][10]is assay measures the metabolic activity of cells, which is an indicator of their health and proliferation.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. 2.[8] Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours). 3.[10] MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. 4.[9] Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals. 5.[9][10] Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. 6.[9] Data Analysis: Plot the absorbance against the compound concentration to determine the concentration that reduces cell viability by 50% (GI₅₀ or IC₅₀).

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to the initial preclinical evaluation of this compound. By integrating in silico predictions with a phased in vitro screening strategy, this workflow allows for the efficient identification and characterization of potential biological activities. The proposed cascade, from broad primary screening to detailed mechanistic studies, provides a robust framework for making data-driven decisions about the future development of this novel compound. Positive outcomes from this preclinical plan would warrant further investigation, including lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive safety pharmacology.

References

-

Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). protocols.io. [Link]

-

Al-Zoubi, M. S., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health. [Link]

-

Al-Zoubi, M. S., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. National Institutes of Health. [Link]

-

Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health. [Link]

-

Shishkov, S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Shishkov, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Wikipedia. (n.d.). Thioamide. [Link]

-

ResearchGate. (n.d.). Selected compounds containing the thioamide motif. [Link]

-

Mabhula, A., et al. (2020). In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. National Institutes of Health. [Link]

-

Gorniak, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Am Ende, C. W., et al. (2021). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. Royal Society of Chemistry. [Link]

-

PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

-

Mondal, S., et al. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]

-

Shaw, J., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

-

ResearchGate. (n.d.). Natural products and bioactive compounds containing the thioamide moiety. [Link]

-

Mitchell, P. G., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Institutes of Health. [Link]

-

ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

-

Fios Genomics. (n.d.). Preclinical Phase Of The Drug Development Process – An Overview. [Link]

-

ACS Publications. (2024). Modernizing Preclinical Drug Development: The Role of New Approach Methodologies. [Link]

-

PubMed Central. (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. [Link]

-

SlideShare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

-

precisionFDA. (n.d.). TERT-BUTYL 2-ACETYLPIPERIDINE-1-CARBOXYLATE, (R)-. [Link]

-

van de Waterbeemd, H., et al. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery. [Link]

-

PubMed. (n.d.). Novel mechanism of action of ACE and its inhibitors. [Link]

-

ResearchGate. (2020). (PDF) Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. [Link]

-

Biobide. (n.d.). What is an Inhibition Assay?. [Link]

-

ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. [Link]

-

MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]

-

National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. [Link]

-

Drug Target Review. (2019). Antibiotics with novel mechanism of action discovered. [Link]

-

National Institutes of Health. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. [Link]

-

PubChem. (n.d.). tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate. [Link]

-

PubChem. (n.d.). N-(tert-butoxycarbonyl)piperidine. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

-

PubChem. (n.d.). tert-Butyl 2-oxopiperidine-1-carboxylate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. clyte.tech [clyte.tech]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. MTT (Assay protocol [protocols.io]

An In-depth Technical Guide to tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate: Synthesis, Properties, and Medicinal Chemistry Perspectives

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-carbamothioylpiperidine-1-carboxylate, a heterocyclic compound featuring a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a primary thioamide at the 2-position. While direct literature on this specific molecule is sparse, its structural motifs are of significant interest in medicinal chemistry and synthetic organic chemistry. This document synthesizes information from related compounds and established chemical transformations to present plausible synthetic routes, explore its chemical reactivity, and discuss its potential as a versatile building block for drug discovery. We will delve into the causality behind proposed experimental choices, grounding our discussion in authoritative chemical principles.

Introduction: Structural Dissection and Rationale

This compound is a chiral molecule whose significance lies in the combination of its three core components:

-

The Piperidine Scaffold : A six-membered nitrogen-containing heterocycle, the piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, particularly those targeting the central nervous system (CNS). Its defined three-dimensional structure allows for precise orientation of substituents to interact with biological targets.

-

The N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines. Its primary function is to deactivate the piperidine nitrogen towards nucleophilic reactions and to prevent unwanted side reactions during the synthesis and modification of the C2-substituent. Its key advantage is its stability under a wide range of conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen.[1][2]

-

The 2-Carbamothioyl (Thioamide) Group : The primary thioamide (-C(=S)NH₂) is a bioisosteric analogue of the primary amide (-C(=O)NH₂). Replacing an oxygen atom with sulfur significantly alters the group's properties; thioamides are stronger hydrogen bond donors, weaker acceptors, more lipophilic, and exhibit a longer C-N bond with a higher rotational barrier compared to their amide counterparts.[3][4] This functional group is a key pharmacophore in several therapeutic agents and a versatile synthetic intermediate for constructing sulfur-containing heterocycles like thiazoles.[5][6]

The convergence of these three components makes the title compound a valuable, yet underexplored, building block for generating libraries of novel drug candidates.

Synthetic Strategies and Methodologies

As dedicated synthetic procedures for this compound are not documented, we propose two logical and robust synthetic pathways based on well-established transformations of precursor molecules. The most viable precursors are the corresponding C2-nitrile or C2-amide derivatives.

Pathway A: Thiohydrolysis of a Nitrile Precursor

This pathway is arguably the most direct, starting from the commercially available or readily synthesized tert-butyl 2-cyanopiperidine-1-carboxylate.[7][8] The core transformation is the addition of a hydrogen sulfide equivalent across the carbon-nitrogen triple bond of the nitrile.

Caption: Proposed Synthesis via Nitrile Intermediate (Pathway A).

Authoritative Causality: Why this pathway is effective

The conversion of nitriles to primary thioamides is a well-established method.[9] The reaction proceeds via nucleophilic attack of a sulfide species on the electrophilic nitrile carbon. While gaseous hydrogen sulfide can be used, generating it in situ or using a salt like sodium hydrosulfide (NaHS) is often safer and more convenient for laboratory scale.[10][11] The addition of a base, such as triethylamine or within an anion-exchange resin, is crucial to catalyze the reaction by generating a more nucleophilic sulfide anion (HS⁻) or by activating the H₂S.[9] This method is generally clean and provides good yields for both aliphatic and aromatic nitriles.

Experimental Protocol: Synthesis via Nitrile Thiohydrolysis

Step 1: Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate (if not commercially available) This intermediate can be prepared from the corresponding amide by dehydration. A typical procedure involves treating tert-butyl 2-carbamoylpiperidine-1-carboxylate with a dehydrating agent like trifluoroacetic anhydride (TFAA) or thionyl chloride in the presence of a base like triethylamine.

Step 2: Conversion of Nitrile to Thioamide

-

Reagents & Equipment :

-

tert-Butyl 2-cyanopiperidine-1-carboxylate (1.0 eq)

-

Sodium hydrosulfide hydrate (NaHS·xH₂O, 3.0 eq)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O, 1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere

-

-

Procedure :

-

To a round-bottom flask under a nitrogen atmosphere, add tert-butyl 2-cyanopiperidine-1-carboxylate and dissolve it in DMF.

-

Add sodium hydrosulfide hydrate and magnesium chloride hexahydrate to the solution.[10] The use of MgCl₂ has been shown to facilitate the reaction with aromatic nitriles and can be effective here.[10]

-

Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure thioamide.

-

Pathway B: Thionation of a Primary Amide Precursor

This alternative pathway involves the conversion of a carbonyl group into a thiocarbonyl group. The required precursor, tert-butyl 2-carbamoylpiperidine-1-carboxylate, is synthesized from N-Boc-pipecolic acid via standard amide coupling. The thionation is most reliably achieved using Lawesson's Reagent.

Caption: Proposed Synthesis via Amide Thionation (Pathway B).

Authoritative Causality: Why this pathway is effective

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a superior reagent for thionating carbonyls, particularly amides, compared to phosphorus pentasulfide (P₄S₁₀).[12] It is more soluble in organic solvents and the reactions can often be performed under milder conditions (room temperature to moderate heating) with higher yields and fewer side products.[13][14] The reaction mechanism involves a [2+2] cycloaddition of the carbonyl with a reactive dithiophosphine ylide intermediate, followed by cycloreversion to form the thiocarbonyl and a stable P=O bond.[14] Anhydrous solvents like tetrahydrofuran (THF) or toluene are critical to prevent decomposition of the reagent.

Experimental Protocol: Synthesis via Amide Thionation

Step 1: Synthesis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

-

Activate N-Boc-pipecolic acid by converting it to an acid chloride (using SOCl₂ or (COCl)₂) or by using a peptide coupling reagent (e.g., EDC/HOBt).

-

React the activated acid with an ammonia source (e.g., ammonium hydroxide or ammonia gas) to form the primary amide.

-

Purify the resulting amide by crystallization or chromatography.

Step 2: Thionation of the Amide

-

Reagents & Equipment :

-

tert-Butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq)

-

Lawesson's Reagent (0.5 - 0.6 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere

-

-

Procedure :

-

In a flask under a nitrogen atmosphere, dissolve the amide precursor in anhydrous THF.

-

Add Lawesson's Reagent in one portion. Note: Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[13]

-

Stir the reaction at room temperature or heat gently to reflux (e.g., 50-60 °C) until TLC analysis indicates the consumption of the starting material. Reactions with amides are generally faster than with esters.[14]

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

The crude residue must be subjected to an aqueous work-up to remove phosphorus byproducts.[13] Dissolve the residue in ethyl acetate and wash thoroughly with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the target thioamide.

-

Physicochemical Properties and Reactivity

Predicted Properties

| Property | Value | Rationale / Reference |

| Molecular Formula | C₁₁H₂₀N₂O₂S | Calculated from structure. |

| Molecular Weight | 244.35 g/mol | Calculated from structure. |

| Appearance | Likely a white to pale yellow solid | Based on typical thioamides. |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone) | Based on structural components. |

| H-Bonding | Strong H-bond donor (N-H), weak H-bond acceptor (S) | Thioamides are stronger H-bond donors and weaker acceptors than amides.[3] |

Key Chemical Reactions

The reactivity of the molecule is dominated by its two main functional groups.

Caption: Key reactions of the title compound.

N-Boc Deprotection

The Boc group is reliably cleaved under acidic conditions. The choice of acid can be tuned to accommodate other functional groups in the molecule.

-

Standard Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method. The reaction is typically fast (1-2 hours) at room temperature.[2][15]

-

Alternative Conditions : For substrates sensitive to TFA, ethereal solutions of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane) are an excellent alternative.[16]

-

Self-Validating System : Successful deprotection is easily confirmed by TLC (the product, a salt, will have a much lower Rf value) and NMR spectroscopy (disappearance of the t-butyl singlet at ~1.4 ppm).

Reactions of the Thioamide Group

The thioamide is a versatile handle for further synthetic transformations.

-

Heterocycle Formation : It is an excellent precursor for the Hantzsch thiazole synthesis. Reaction with an α-haloketone will readily form a 2,4-disubstituted thiazole ring, a common scaffold in pharmacologically active molecules.

-

S-Alkylation : The sulfur atom is nucleophilic and can be alkylated with electrophiles like methyl iodide to form a thioimidate salt, which can be further manipulated.

Applications in Drug Discovery & Medicinal Chemistry

The thioamide functional group has garnered significant attention in drug design for its unique properties that can favorably modulate a compound's biological activity and pharmacokinetic profile.[4][17]

-

Bioisosterism : As a bioisostere of the amide bond, the thioamide can be used to probe protein-ligand interactions. Its different steric and electronic profile can lead to altered binding affinities and selectivities.[4]

-

Antimicrobial Activity : The thioamide moiety is a cornerstone of the second-line antitubercular drugs ethionamide and prothionamide.[3] These are prodrugs that are activated within Mycobacterium tuberculosis. The structural alert of a thioamide within a heterocyclic scaffold suggests that derivatives of the title compound could be explored for antimicrobial, and particularly antitubercular, activity.[5]

-

Anticancer and Antiviral Agents : Numerous small molecule inhibitors targeting kinases, proteases, and other enzymes incorporate a thioamide group to enhance potency or improve drug-like properties.[3][17] For instance, thioamides have been successfully used in the development of SARS-CoV-2 main protease inhibitors.[3]

-

H₂S Donation : Thioamides can act as slow-releasing donors of hydrogen sulfide (H₂S), an endogenous gasotransmitter with cytoprotective and anti-inflammatory effects.[6] This property is exploited in prodrug strategies to mitigate side effects of other drugs, such as the gastrointestinal damage caused by NSAIDs.[6]

Therefore, this compound serves as an ideal starting point for building libraries of compounds for screening against a wide array of diseases, including infectious diseases, cancer, and inflammatory conditions.

Conclusion

This compound stands as a promising yet underutilized synthetic building block. While its direct synthesis is not yet reported in peer-reviewed literature, this guide has outlined robust and logical synthetic strategies based on established, high-yielding chemical transformations. By leveraging the unique properties of the piperidine scaffold and the thioamide functional group, researchers can utilize this compound to access novel chemical space. Its potential applications as a precursor to bioactive molecules in antimicrobial, anticancer, and anti-inflammatory drug discovery programs warrant further investigation. The protocols and insights provided herein offer a solid foundation for scientists to synthesize, manipulate, and exploit this versatile molecule in their research endeavors.

References

-

Libośka, R., et al. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Available at: [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

ChemSpider. (n.d.). Thionation of amides using Lawessons reagent. Synthetic Pages. Available at: [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Available at: [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Available at: [Link]

-

Oku, A., & Arita, S. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Taylor & Francis Online. Available at: [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

-

Moodie, L. W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH National Library of Medicine. Available at: [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. PubMed. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Multiple Sources. Available at: [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. NIH National Library of Medicine. Available at: [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. Available at: [Link]

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

-

Taylor, E. C., & Donnelly, J. A. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Available at: [Link]

-

Khan, I., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Available at: [Link]

-

Pipzine Chemicals. (n.d.). Tert-Butyl 2-Cyanopiperidine-1-Carboxylate. Available at: [Link]

-

Al-Hourani, B. J. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Jordan Journal of Chemistry. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Available at: [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]

-

Alfa Chemical. (n.d.). China Tert-Butyl 2-cyanopiperidine-1-carboxylate CAS: 153749-89-4 Manufacturers. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Tert-Butyl 2-Cyanopiperidine-1-Carboxylate: Properties, Applications, Safety Data & Reliable China Supplier [pipzine-chem.com]

- 8. China Tert-Butyl 2-cyanopiperidine-1-carboxylate CAS: 153749-89-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Lawesson's Reagent [organic-chemistry.org]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"in vitro stability of tert-butyl 2-carbamothioylpiperidine-1-carboxylate"

An In-depth Technical Guide to the In Vitro Stability of tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate

Authored by: A Senior Application Scientist

Foreword: Proactive Stability Profiling in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail fast" is a cornerstone of efficient and cost-effective research and development. A significant contributor to late-stage attrition is the unforeseen instability of promising lead candidates. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the in vitro stability of a specific compound of interest: this compound. While specific experimental data for this molecule is not extensively published, this paper will synthesize established principles of drug metabolism and degradation with data from structurally related piperidine derivatives to present a robust, field-proven approach to its stability assessment. The methodologies and insights provided herein are designed to be broadly applicable, serving as a foundational template for the stability profiling of novel chemical entities.

Introduction to the Molecule: A Structural Perspective

This compound is a molecule featuring a piperidine ring, a common scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties.[1] The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a labile protecting group sensitive to acidic conditions. A key functional group is the carbamothioyl (thiourea) moiety at the 2-position of the piperidine ring. The presence of this sulfur-containing group introduces potential metabolic liabilities that warrant thorough investigation.

Understanding the interplay between these structural features is paramount to designing a comprehensive in vitro stability program. The primary objectives of such a program are to:

-

Identify potential degradation pathways under various physiological and chemical conditions.

-

Quantify the rate of degradation to predict the compound's half-life.

-

Elucidate the structures of major metabolites and degradants to inform on potential toxicity and for use as analytical standards in subsequent in vivo studies.

Chemical Stability: The Foundation of Formulation

A compound's inherent chemical stability is a critical determinant of its shelf-life and suitability for formulation. For this compound, the two primary areas of concern are the acid-labile Boc-protecting group and the potential for oxidative degradation of the carbamothioyl moiety.

pH-Dependent Hydrolysis

The Boc group is notoriously susceptible to cleavage under acidic conditions. This degradation pathway is of particular relevance to oral drug administration, where the compound will be exposed to the highly acidic environment of the stomach.

Experimental Protocol: pH Stability Assessment

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Incubation: Dilute the stock solution into each buffer to a final concentration of 10 µM. Incubate the solutions at a controlled temperature, typically 37°C.

-

Time Points: Withdraw aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.

Oxidative Stability

The carbamothioyl group is a potential site for oxidative metabolism. Assessing its stability in the presence of reactive oxygen species (ROS) can provide insights into potential degradation pathways in vivo.

Experimental Protocol: Oxidative Stability Assessment

-

Reaction Medium: Prepare a solution of a common oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Add the test compound to the oxidative medium at a final concentration of 10 µM and incubate at 37°C.

-

Time Points and Quenching: Follow the same time point and quenching procedure as described for the pH stability assay.

-

Analysis: Utilize LC-MS/MS to monitor the degradation of the parent compound and identify potential oxidized products.

Data Presentation: Chemical Stability Summary

| Condition | pH/Oxidant | Temperature (°C) | Half-life (t½) (hours) | Major Degradant(s) |

| Acidic | 1.2 | 37 | To be determined | 2-Carbamothioylpiperidine |

| Neutral | 7.4 | 37 | To be determined | To be determined |

| Basic | 9.0 | 37 | To be determined | To be determined |

| Oxidative | 3% H₂O₂ | 37 | To be determined | Oxidized carbamothioyl species |

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability is a crucial parameter for predicting a drug's half-life and oral bioavailability. The primary site of drug metabolism is the liver, and in vitro assays using liver-derived fractions are the industry standard for early-stage assessment. For piperidine-containing compounds, metabolism can occur on the piperidine ring itself or on its substituents.[2][3]

Liver Microsomal Stability

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions.

Experimental Protocol: Microsomal Stability Assay

-

Reagents:

-

Pooled liver microsomes (human, rat, mouse)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

-

-

Incubation Mixture: Prepare a master mix containing the buffer, NADPH regenerating system, and microsomes.

-

Initiation: Pre-warm the master mix to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of cold acetonitrile with an internal standard.

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

Hepatocyte Stability

Primary hepatocytes contain both phase I and phase II metabolic enzymes and provide a more complete picture of metabolic clearance.

Experimental Protocol: Hepatocyte Stability Assay

-

Cell Culture: Plate cryopreserved primary hepatocytes in collagen-coated plates and allow them to attach.

-

Dosing: Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound (typically 1 µM).

-

Time Points: Collect aliquots of the cell culture medium at specified time points (e.g., 0, 0.5, 1, 2, 4, 8 hours).

-

Sample Processing: Add an equal volume of cold acetonitrile with an internal standard to the collected aliquots.

-

Analysis: Analyze the processed samples by LC-MS/MS.

Data Presentation: Metabolic Stability Parameters

| System | Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or /10⁶ cells) |

| Liver Microsomes | Human | To be determined | To be determined |

| Liver Microsomes | Rat | To be determined | To be determined |

| Hepatocytes | Human | To be determined | To be determined |

| Hepatocytes | Rat | To be determined | To be determined |

Visualization: Proposed Metabolic Pathways

Caption: Proposed metabolic pathways for this compound.

Plasma Stability and Protein Binding

The stability of a compound in plasma and its extent of binding to plasma proteins are critical pharmacokinetic parameters that influence its distribution and clearance.

Plasma Stability

Enzymatic degradation by esterases and other hydrolases present in plasma can be a significant clearance pathway for some compounds.

Experimental Protocol: Plasma Stability Assay

-

Plasma Preparation: Thaw frozen plasma (human, rat, mouse) at 37°C.

-

Incubation: Add the test compound to the plasma (final concentration 1 µM) and incubate at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching and Analysis: Follow the same quenching and analytical procedures as for the microsomal stability assay.

Plasma Protein Binding

The unbound fraction of a drug is the pharmacologically active portion. Rapid equilibrium dialysis is a common method for determining the extent of plasma protein binding.

Experimental Protocol: Rapid Equilibrium Dialysis

-

Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of a Teflon base plate and disposable dialysis inserts.

-

Sample Addition: Add plasma containing the test compound to one chamber of the insert and buffer to the other chamber.

-

Equilibration: Incubate the sealed unit at 37°C with shaking to allow for equilibrium to be reached (typically 4-6 hours).

-

Analysis: After incubation, determine the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Plasma Stability and Binding

| Parameter | Species | Value |

| Plasma Half-life (t½) (min) | Human | To be determined |

| Plasma Half-life (t½) (min) | Rat | To be determined |

| Fraction Unbound (fu) | Human | To be determined |

| Fraction Unbound (fu) | Rat | To be determined |

Visualization: Experimental Workflow for Stability Assessment

Caption: Integrated workflow for the in vitro stability assessment of a novel compound.

Conclusion: A Pathway to Informed Drug Design

The in vitro stability profile of this compound, as with any drug candidate, is a critical dataset that informs its progression through the drug discovery pipeline. By systematically evaluating its chemical, metabolic, and plasma stability, researchers can identify potential liabilities early in the process. This proactive approach allows for data-driven decisions, whether it be to advance the compound, prioritize it for further optimization, or terminate its development. The experimental frameworks provided in this guide offer a robust starting point for generating this crucial information, ultimately contributing to the development of safer and more effective medicines.

References

-

PubChem. tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 2-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Gomha, S. M., et al. (2020). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. [Link]

-

Sagan, F., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Committee for Proprietary Medicinal Products (CPMP). (2003). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. European Medicines Agency. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

The Emerging Therapeutic Potential of tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate Derivatives: A Technical Guide

This in-depth technical guide provides a comprehensive overview of tert-butyl 2-carbamothioylpiperidine-1-carboxylate derivatives, a class of compounds demonstrating significant promise in modern drug discovery. We will delve into the synthetic strategies, key biological activities, and structure-activity relationships (SAR) that underpin their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and leverage this versatile chemical scaffold.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, found in numerous approved drugs across various therapeutic areas.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a rigid scaffold for presenting functional groups in a defined three-dimensional orientation. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the 1-position offers a robust and versatile handle for synthetic manipulation, while the 2-substituted carbamothioyl (thiourea) moiety provides a rich platform for diverse biological interactions.

The general structure of the core topic, this compound, features a piperidine ring with a Boc-protected nitrogen and a thioamide group at the 2-position. This arrangement allows for systematic modifications to explore chemical space and optimize for specific biological targets.